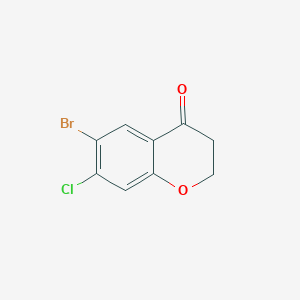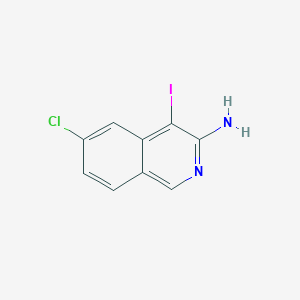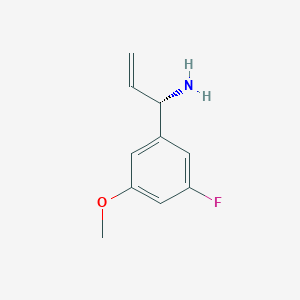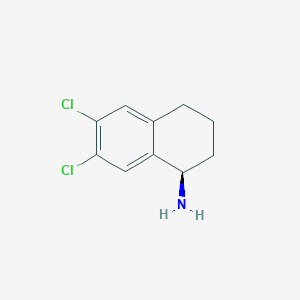
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chiral organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a methoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-bromophenol with cyclopentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Introduction of the Methoxyethylamine Group: The intermediate is then reacted with ®-2-chloro-1-methoxyethane in the presence of a suitable base like sodium hydride to introduce the methoxyethylamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.
Reduction: Reduction reactions can be performed on the phenyl ring or the methoxyethylamine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(4-Methoxyphenyl)-2-methoxyethylamine
- (1R)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine
Uniqueness
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is unique due to the presence of the cyclopentyloxy group, which can impart distinct steric and electronic properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1 |
Clave InChI |
CIKYJZRUAPGXPM-AWEZNQCLSA-N |
SMILES isomérico |
COC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
SMILES canónico |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)






![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)



